This compound is part of a broader class of phenolic compounds and is often studied for its pharmacological properties. It is recognized in various chemical databases, including PubChem and Sigma-Aldrich, where it is listed under the identifier CID 3107873 . The compound's structure allows it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry.
The synthesis of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. A common synthetic route includes the following steps:
The yield and purity of the final product can be optimized by adjusting reaction times, temperatures, and purification methods such as recrystallization or chromatography.
The molecular structure of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol features a propanol backbone with distinct functional groups contributing to its chemical behavior:
The compound has been characterized using techniques such as X-ray crystallography and NMR spectroscopy. Key structural parameters include bond lengths and angles that fall within typical ranges for similar organic compounds. The presence of hydrogen bonding networks in solid-state forms contributes to its stability and solubility characteristics .
1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol can participate in various chemical reactions due to its functional groups:
These reactions are significant in medicinal chemistry for developing new therapeutic agents.
The mechanism of action for 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol involves its interaction with biological molecules:
This dual interaction profile allows the compound to modulate various biochemical pathways, making it a candidate for pharmacological applications.
Property | Value |
---|---|
Molecular Weight | 211.26 g/mol |
Melting Point | Not specified in sources |
Solubility | Soluble in organic solvents |
Appearance | Typically colorless liquid or solid |
The compound exhibits typical characteristics of amino alcohols, including moderate solubility in polar solvents due to its hydroxyl group.
1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol has potential applications in:
Its unique structure enables it to serve as a versatile building block in drug design and synthesis .
1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (CAS# 69336-80-7) is a synthetic organic compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol. Structurally, it belongs to the aryloxypropanolamine class, characterized by a propan-2-ol backbone substituted at the 1-position with an aryloxy group (specifically 4-methoxyphenoxy) and at the 3-position with a methylamino group. Its SMILES notation (COC1=CC=C(OC(CNC)CO)C=C1) precisely captures this arrangement, which places it within a pharmacologically significant domain of medicinal chemistry [1] [4]. While sharing core structural motifs with clinically established drug classes, particularly β-adrenergic receptor antagonists (β-blockers), this compound has emerged as a chemical tool of significant interest due to its unexpected and highly selective activity at dopamine receptors, specifically the D3 subtype (D3R), as revealed through high-throughput screening (HTS) campaigns [5].
The molecular architecture of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol places it firmly within the structural lineage of classical β-adrenergic receptor antagonists (β-blockers). This classification is defined by three key pharmacophoric elements:
Table 1: Structural Comparison of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol with Representative β-Blockers
Compound | Aryloxy Group | Amino Group | Core Structure | Primary Pharmacological Target |
---|---|---|---|---|
1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol | 4-Methoxyphenoxy | Methylamino | Propan-2-ol | D3 Dopamine Receptor (Agonist) |
Propranolol | 1-Naphthyloxy | Isopropylamino | Propan-2-ol | β1/β2 Adrenergic Receptors (Antagonist) |
Carvedilol | (2-(2-Methoxyphenoxy)ethyl)carbazol-4-yloxy | Carbazolyl + Ethylamino | Propan-2-ol | β1/β2/α1 Adrenergic Receptors (Antagonist) |
Despite this clear structural homology to β-blockers, functional characterization revealed a surprising and significant deviation: 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol (designated as Compound 1 or the precursor to ML417) exhibits negligible activity at β-adrenergic receptors. Instead, HTS and subsequent counter-screening identified it as a potent and remarkably selective dopamine D3 receptor (D3R) agonist. Initial functional assays demonstrated that Compound 1 acts as a full agonist in D3R-mediated β-arrestin recruitment assays (EC₅₀ = 710 nM), while showing no agonist activity at the closely related D2 receptor (D2R) at concentrations up to 100 μM. Intriguingly, it displayed weak antagonism at D2R (IC₅₀ = 16 μM). Furthermore, competition binding studies using the orthosteric antagonist [³H]-methylspiperone showed minimal displacement at D3R (IC₅₀ >10 µM) and no displacement at D2R, suggesting a binding mode distinct from classical orthosteric antagonists and potentially involving allosteric sites or unique interactions within the orthosteric pocket that are not competitive with methylspiperone [5].
This D3R selectivity over D2R is pharmacologically significant given the high sequence homology (74% identity in transmembrane domains, 94% in the orthosteric binding site) between these receptors. The structural features of Compound 1, particularly the 4-methoxyphenoxy group combined with the methylamino terminus, appear to confer this unusual selectivity profile within the dopamine receptor family, differentiating it fundamentally from classical β-blockers despite shared core elements. Molecular modeling studies suggest these features enable specific interactions within the D3R binding pocket that are less favorable in D2R [5].
The discovery of 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol emerged from an unbiased high-throughput screen (HTS) of the ~400,000-compound NIH Molecular Libraries Probe Production Centers Network (MLPCN) library. The primary screen utilized a β-arrestin recruitment assay for the human D3R. From an initial pool of 4,165 hits stimulating D3R β-arrestin recruitment >30% over basal, chemoinformatic triaging prioritized compounds lacking D2R agonist activity (based on a prior D2R HTS) and excluding reactive or promiscuous scaffolds. This yielded ~2,500 compounds for secondary screening. Concentration-response profiling for D3R and D2R β-arrestin recruitment and screening against an unrelated receptor (PTGER2) for selectivity identified 152 confirmed D3R-selective agonists. Further classification based on their ability to displace the orthosteric antagonist [³H]-methylspiperone from D3R highlighted 62 compounds showing minimal orthosteric competition (<50% inhibition at 40 µM) yet functional activity, suggesting potential allosteric or bitopic mechanisms. Compound 1 (1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol) ranked highly based on potency (D3R β-arrestin EC₅₀ = 710 nM), selectivity (D3R > D2R), and synthetic tractability, establishing it as the lead for medicinal chemistry optimization [5].
The initial hit (Compound 1) served as the foundation for extensive Structure-Activity Relationship (SAR) exploration, driving the synthesis of over 100 analogs to enhance D3R potency, efficacy, and selectivity. Key structural modifications explored included:1. Aryloxy Region Modifications:* Regioisomers: Replacing the para-methoxy group (4-position) with a meta-methoxy (3-position) yielded 1-(3-Methoxyphenoxy)-3-(methylamino)propan-2-ol (CAS# 66766-04-9), which showed altered but generally reduced D3R activity and selectivity compared to the original para-isomer, highlighting the critical role of methoxy positioning [6].* Ring System Alteration: Exploring bulkier or differently substituted aromatic systems (e.g., naphthyl, heteroaryl, substituted indoles) was a strategy employed in related programs targeting adrenergic receptors [10], though specific data for D3R targeting with this core scaffold was focused on phenyl ring substitution patterns.* Linker Variations: Extending or constraining the linkage between the aryl group and the propanolamine core, such as using -O-CH₂- vs. -O-CH₂-CH₂- or incorporating cyclic constraints, was explored to optimize spatial orientation [5] .2. Amino Region Modifications:* Alkyl Chain Extension: Replacing the methyl group on the terminal nitrogen with ethyl, propyl, isopropyl, or cyclic amines (e.g., pyrrolidino, piperidino) significantly impacted both potency and selectivity. Larger groups often reduced D3R activity.* Introduction of Arylalkyl Groups: Incorporating groups like 2-phenylethylamino (resulting in structures like 1-[4-(Methoxymethyl)phenoxy]-3-(2-phenylethylamino)propan-2-ol, CAS# 3057312) explored bitopic binding potential, potentially engaging secondary binding pockets (secondary pharmacophores) beyond the orthosteric site, a strategy proven successful for D3R-selective antagonists [3] [5].3. Propanol Core Modifications:* Stereochemistry: Resolution of racemic mixtures to isolate individual enantiomers was crucial, as activity is often highly stereospecific in G protein-coupled receptor (GPCR) ligands. The (R) enantiomer typically exhibits higher affinity/activity in β-blockers and related structures.* Hydroxyl Group Bioisosteres: Exploring replacements for the critical ethanolamine hydroxyl (e.g., ethers, halogens, removal) generally led to loss of activity, confirming its essential role in hydrogen bonding within the receptor [5] .
Table 2: Key Analog Design Strategies and Structural Variations Explored from 1-(4-Methoxyphenoxy)-3-(methylamino)propan-2-ol Scaffold
Region Modified | Specific Modification Type | Example Structural Change | Primary Impact Observed/Objective |
---|---|---|---|
Aryloxy Group (Ar-O-) | Methoxy Regioisomerism | 4-OMe → 3-OMe (CAS# 66766-04-9) [6] | Reduced D3R potency/selectivity vs. para-isomer |
Ring System/Substituent Variation | Phenyl → Indole; Methoxy → Methoxymethyl, Halogen etc. [3] [10] | Modulate lipophilicity, electronic effects, and access to secondary pockets | |
Linker (-X-) | Chain Length/Atom Composition | -O-CH₂- → -O-CH₂-CH₂-; O → S, NH | Optimize distance and angle between pharmacophores |
Constrained Linkers (e.g., Cyclic) | Incorporation of piperazine, piperidine rings | Restrict conformational flexibility | |
Amino Group (-NR₁R₂) | Alkyl Substitution (R₁/R₂) | -NHCH₃ → -N(CH₃)₂, -NHCH₂CH₃, -NHC₃H₇, -NH-cyclopropyl | Explore steric tolerance and basicity effects |
Arylalkyl/Aryl Substitution | -NHCH₃ → -NHCH₂CH₂Ph (e.g., CAS# 3057312) [3] | Engage secondary/extended binding pockets (Bitopic design) | |
Propanol Core (-CH(OH)-) | Stereochemistry | Racemate → Pure (R) or (S) enantiomers | Exploit stereospecific receptor binding |
Hydroxyl Group Bioisosteres/Removal | -OH → -F, -OCH₃, -H | Test hydrogen bonding requirement (Generally detrimental) |
This systematic SAR campaign ultimately led to the identification of the optimized analog ML417 (Compound 20), which exhibited significantly enhanced D3R potency (lower nM EC₅₀ in functional assays) and exceptional selectivity not only over D2R but also across a broad panel of GPCRs. ML417 retained the core 1-aryloxy-3-aminopropan-2-ol structure but incorporated specific modifications (exact structure undisclosed in the provided results) derived from the SAR learnings around Compound 1. It potently activated D3R-mediated signaling pathways (β-arrestin recruitment, G protein activation, pERK phosphorylation) and demonstrated promising neuroprotective effects in cellular models of dopaminergic neuron degeneration, validating the scaffold's therapeutic potential [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7